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Compound of Interest

Compound Name: TAK-960 monohydrochloride

cat. No.: 88791217

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the
Potent PLK1 Inhibitor, TAK-960.

This technical guide provides a comprehensive overview of TAK-960, a novel and selective
Polo-like kinase 1 (PLK1) inhibitor. It is intended for researchers, scientists, and drug
development professionals, offering detailed information on its chemical characteristics,
mechanism of action, biological efficacy, and relevant experimental protocols.

Chemical Structure and Properties

TAK-960, with the IUPAC name 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-ox0-6,7,8,9-
tetrahydro-5H-pyrimido[4,5-b][1][2]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-
methylpiperidin-4-yl)benzamide, is an orally bioavailable small molecule.[3][4] Its development
was guided by structure-based drug design, leading to a potent and selective
pyrimidodiazepinone inhibitor of PLK1.[4]

Below is a summary of its key chemical and physical properties:
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Property Value Reference(s)
4-[(9-cyclopentyl-7,7-difluoro-
5-methyl-6-0x0-6,7,8,9-
tetrahydro-5H-pyrimido[4,5-b]

IUPAC Name [1][2]diazepin-2-yl)amino]-2- [31[5]

fluoro-5-methoxy-N-(1-
methylpiperidin-4-

yl)benzamide

Chemical Formula C27H34F3N703 [1]
Molecular Weight 561.60 g/mol [1]
CAS Number 1137868-52-0 [1]
O=C(NC1CCN(C)CC1)C2=CC
(OC)=C(NC3=NC=C(N4C)C(N
SMILES [1]
(C5CCCC5)CC(F)
(F)C4=0)=N3)C=C2F
Appearance White to light yellow solid [1]
Solubility Soluble in DMSO
Powder: -20°C for 3 years; 4°C
for 2 years. In solvent: -80°C
Storage [1]

for 6 months; -20°C for 1

month.

Mechanism of Action and Signaling Pathway

TAK-960 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine

protein kinase that plays a crucial role in regulating multiple stages of mitosis.[3][6] PLK1 is

frequently overexpressed in various human cancers, making it an attractive therapeutic target.

[3] TAK-960 acts as an ATP-competitive inhibitor of PLK1.[2]

The inhibition of PLK1 by TAK-960 leads to a cascade of cellular events, primarily

characterized by:
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e G2/M Phase Cell Cycle Arrest: Treatment with TAK-960 causes a concentration-dependent
accumulation of cells in the G2/M phase of the cell cycle.[5][6]

e Aberrant Mitosis: The inhibition of PLK1 disrupts normal mitotic processes, leading to the
formation of aberrant mitotic spindles and morphology.[3][7]

« Induction of Apoptosis: Following mitotic arrest, TAK-960 induces apoptosis in various tumor
cells.[6]

 Increased Phosphorylation of Histone H3 (pHH3): An increase in pHH3 is a
pharmacodynamic marker of PLK1 inhibition and correlates with the antitumor activity of
TAK-960.[3][5]

The following diagram illustrates the signaling pathway affected by TAK-960:
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TAK-960 inhibits PLK1, leading to G2/M arrest and apoptosis.

Biological Activity and Quantitative Data

TAK-960 demonstrates potent inhibitory activity against PLK1 and, to a lesser extent, other
Polo-like kinases. It effectively inhibits the proliferation of a broad range of cancer cell lines.

Kinase Inhibitory Activity
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Kinase IC50 (nM) Reference(s)
PLK1 0.8 [1]
PLK2 16.9 [1]
PLK3 50.2 [1]

Anti-proliferative Activity in Cancer Cell Lines

TAK-960 inhibits the proliferation of multiple human cancer cell lines with mean EC50 values

typically ranging from 8.4 to 46.9 nM.[3] Notably, its efficacy appears to be independent of the
TP53 or KRAS mutation status and MDR1 expression in the tested cell lines.[3] In contrast, it
does not significantly affect the viability of non-dividing normal cells (EC50 > 1000 nM).[3]

Cell Line Cancer Type EC50 (nM) Reference(s)
HT-29 Colorectal Cancer 8.4 [5]
HCT116 Colorectal Cancer 9.1 [5]
A549 Lung Cancer 13.9 [5]
PC-3 Prostate Cancer 15.3 [5]
BT474 Breast Cancer 18.5 [5]
K562 Leukemia 20.4 [5]
A2780 Ovarian Cancer 22.3 [5]
NCI-H1299 Lung Cancer 23.5 [5]
NCI-H1975 Lung Cancer 30.6 [5]
MV4-11 Leukemia 46.9 [5]

Experimental Protocols

Detailed methodologies for key experiments involving TAK-960 are outlined below.

Biochemical Kinase Inhibition Assay (TR-FRET)
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This assay measures the ATP-dependent phosphorylation of a biotinylated substrate peptide.

[8]

» Reagents: TAK-960, PLK1 enzyme, biotinylated substrate peptide (e.g., corresponding to
residues 2470-2488 of mTOR), ATP.

e Procedure: a. Incubate varying concentrations of TAK-960 with the PLK1 enzyme. b. Initiate
the kinase reaction by adding the biotinylated substrate peptide and ATP. c. Stop the reaction
and detect the phosphorylated product using Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) technology. d. Calculate IC50 values from the resulting dose-
response curves.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP
present, which signals the presence of metabolically active cells.[5][8]

o Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000 to 30,000 cells per
well and incubate for 24 hours.[5]

o Treatment: Treat the cells with serial dilutions of TAK-960 (e.g., 2-1000 nM) for 72 hours.[5]

e Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to lyse the cells and
generate a luminescent signal proportional to the amount of ATP.

o Data Analysis: Measure luminescence using a microplate reader and calculate EC50 values
using appropriate software (e.g., GraphPad Prism).[5]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.[5]

o Cell Treatment: Culture cells (e.g., HT-29) and treat with various concentrations of TAK-960
for 48 hours.[5]

o Cell Harvesting and Fixation: Harvest cells by trypsinization and fix them in 70% ethanol at
4°C.[5]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.selleckchem.com/products/tak-960.html
https://aacrjournals.org/mct/article/11/3/700/91366/TAK-960-a-Novel-Orally-Available-Selective
https://www.selleckchem.com/products/tak-960.html
https://aacrjournals.org/mct/article/11/3/700/91366/TAK-960-a-Novel-Orally-Available-Selective
https://aacrjournals.org/mct/article/11/3/700/91366/TAK-960-a-Novel-Orally-Available-Selective
https://aacrjournals.org/mct/article/11/3/700/91366/TAK-960-a-Novel-Orally-Available-Selective
https://aacrjournals.org/mct/article/11/3/700/91366/TAK-960-a-Novel-Orally-Available-Selective
https://aacrjournals.org/mct/article/11/3/700/91366/TAK-960-a-Novel-Orally-Available-Selective
https://aacrjournals.org/mct/article/11/3/700/91366/TAK-960-a-Novel-Orally-Available-Selective
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8791217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Staining: Treat the cells with RNase and stain the cellular DNA with propidium iodide.[5]

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer (e.g.,
FACSCalibur™ System).[5]

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell
cycle.

In Vivo Tumor Xenograft Studies

These studies assess the antitumor efficacy of TAK-960 in animal models.[1][5]

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing human tumor
xenografts (e.g., HCT116, PC-3, BT474).[1]

Drug Administration: Administer TAK-960 orally, typically once daily for a specified period
(e.g., 2 weeks). A common dosage is 10 mg/kg.[1]

Tumor Growth Measurement: Monitor tumor volume regularly throughout the study.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure
biomarkers such as pHH3 levels to confirm target engagement.[5]

Data Analysis: Compare the tumor growth in TAK-960-treated animals to a vehicle-treated
control group to determine antitumor efficacy.

The following diagram illustrates a typical experimental workflow for evaluating TAK-960:
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A typical workflow for the preclinical evaluation of TAK-960.

Conclusion

TAK-960 is a potent and selective, orally bioavailable PLK1 inhibitor with significant preclinical
antitumor activity across a range of cancer models. Its well-defined mechanism of action,
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involving the induction of G2/M cell cycle arrest and apoptosis, makes it a valuable tool for
cancer research and a potential candidate for further clinical investigation. The experimental
protocols and data presented in this guide provide a solid foundation for researchers interested
in exploring the therapeutic potential of TAK-960. While a Phase I clinical trial for advanced
nonhematologic malignancies was initiated, it was terminated early due to a lack of efficacy,
and further development has been halted.[9] Nevertheless, the compound remains a significant
tool for preclinical research into PLK1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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